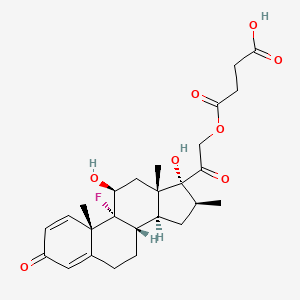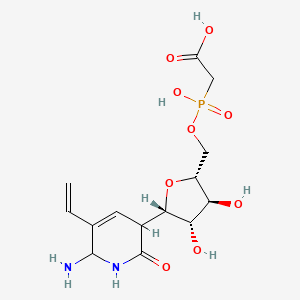
Betamethasone succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone succinate is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and certain skin disorders . This compound is a derivative of betamethasone, which is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone succinate typically involves the esterification of betamethasone with succinic acid. The process begins with betamethasone as the starting material, which undergoes a reaction with succinic anhydride in the presence of a suitable catalyst, such as pyridine, to form this compound . The reaction is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for medical use.
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone 21-aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Betamethasone 21-aldehyde
Reduction: Betamethasone alcohol derivatives
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Betamethasone succinate has a wide range of applications in scientific research:
Wirkmechanismus
Betamethasone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules . This compound also inhibits the activity of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action compared to betamethasone.
Uniqueness: Betamethasone succinate is unique due to its high potency and long duration of action, making it particularly effective in treating severe inflammatory conditions . Its esterified form, this compound, allows for better solubility and bioavailability, enhancing its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
27297-42-3 |
|---|---|
Molekularformel |
C26H33FO8 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
IEKLVCVEJCEIJD-UYXSPTSISA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)












